![molecular formula C12H17Cl2N3O B2989508 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride CAS No. 1458615-93-4](/img/structure/B2989508.png)

4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

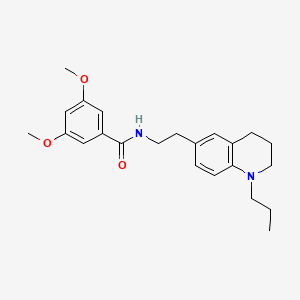

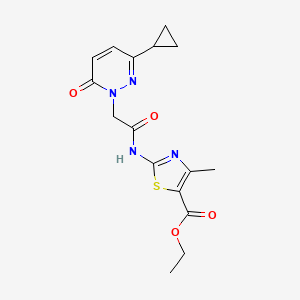

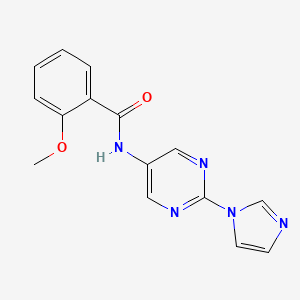

“4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3O. It has a molecular weight of 290.19 and its IUPAC name is 4-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” comprises a pyrazole ring attached to an aniline group via a methoxy bridge. The pyrazole ring contains two nitrogen atoms at positions 1 and 2, and three carbon atoms .Physical And Chemical Properties Analysis

“4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” has a molecular weight of 290.19. It has a complexity of 204 and a topological polar surface area of 53.1. It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .Scientific Research Applications

- Application : Suzuki coupling is a powerful method for carbon-carbon bond formation, commonly used in organic synthesis and medicinal chemistry. Researchers utilize this reaction to create complex molecules, such as pharmaceuticals and agrochemicals .

- Application : Azidation reactions introduce azide groups into organic molecules, enabling further functionalization or bioconjugation. Researchers use this strategy to modify drug candidates or probe biological systems .

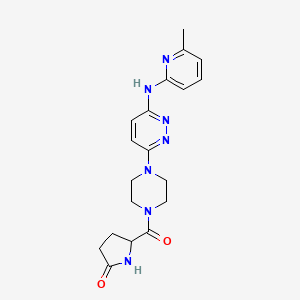

- Application : CHK1 inhibitors are potential antitumor agents and radioprotectants. They interfere with cell cycle regulation and DNA repair pathways, making them relevant in cancer therapy .

- Application : Cathepsins are proteolytic enzymes involved in various cellular processes, including cancer progression and inflammation. Inhibitors targeting cathepsins may have therapeutic potential .

- Application : Researchers study its effects on cancer cell lines to assess its potential as a chemotherapeutic agent. Further mechanistic studies are needed to understand its mode of action .

Suzuki Coupling Reagent

Copper-Catalyzed Azidation

Selective Quinazolinyl-Phenol Inhibitors of CHK1

Stereoselective Synthesis of Cathepsin Inhibitors

Anticancer Activity

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, such as the lmptr1 pocket and class II c-Met .

Mode of Action

Molecular simulation studies suggest that similar compounds can fit into the active site of target proteins, characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have been shown to influence the release of acetylcholine at the cholinergic synapsis in vertebrates .

Result of Action

Similar compounds have been shown to exhibit potent in vitro antipromastigote activity and significantly reduce acetylcholinesterase (AchE) levels .

Action Environment

Similar compounds have been shown to exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c .

properties

IUPAC Name |

4-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.2ClH/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12;;/h3-8H,2,9,13H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTRSRVFICKXOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)COC2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989428.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989432.png)

![2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2989444.png)